4-Chlorodehydromethyltestosterone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Scientific Field

Sports Medicine

Results

Scientific Field

Medical Treatment

Scientific Field

Biochemistry

Results

4-Chlorodehydromethyltestosterone is often used in biochemical research due to its unique structure. Its structure and properties make it a subject of interest in the study of anabolic–androgenic steroids (AAS).

Scientific Field

Forensic Science

Results

CDMT was detected in samples from the Beijing 2008 and London 2012 Olympic Games using the spectrometric method developed by Grigory Rodchenkov in 2011.

Scientific Field

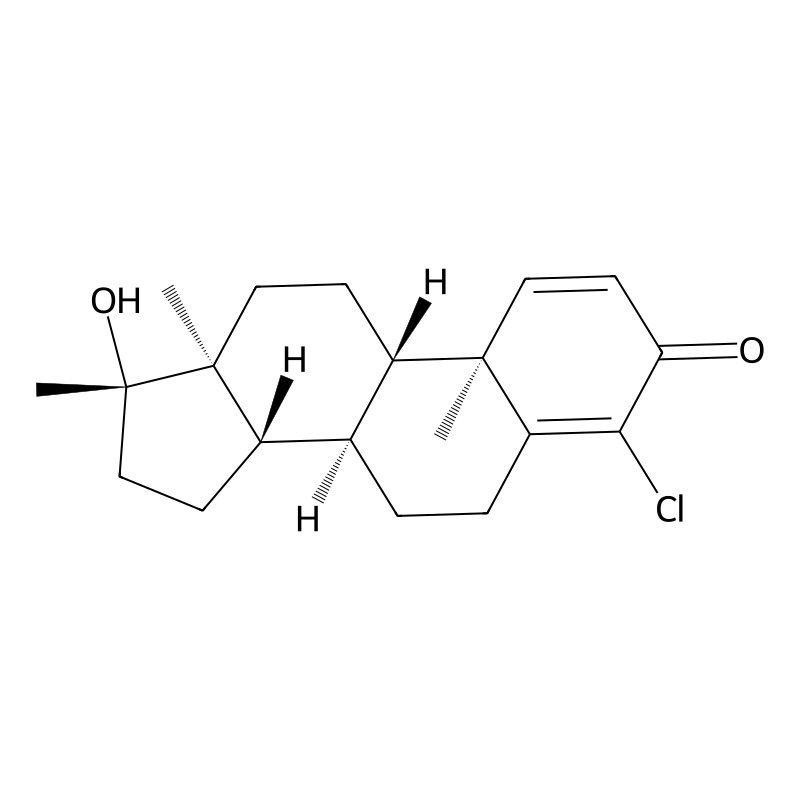

4-Chlorodehydromethyltestosterone, commonly known as Oral Turinabol, is an anabolic-androgenic steroid developed in the 1960s. It is a derivative of metandienone and is characterized by the presence of a chlorine atom at the 4-position of its steroid structure. The compound is classified as a Schedule III controlled substance in the United States and has been utilized in clinical settings primarily for hormone replacement therapy and to combat severe catabolic states in men suffering from androgen deficiency .

The molecular formula of 4-Chlorodehydromethyltestosterone is C20H27ClO2, with a molecular weight of approximately 334.88 g/mol. It appears as an off-white crystalline solid with a melting point ranging from 149 to 151 °C. The compound is soluble in organic solvents like acetonitrile, ethanol, and methanol but has limited solubility in water .

CDMT acts similarly to other AAS. It binds to the androgen receptor (AR), a cellular protein that regulates the expression of genes involved in muscle growth, protein synthesis, and bone development. This binding triggers a cascade of cellular events leading to increased muscle mass and strength. However, unlike some other AAS, CDMT's chlorine substitution might reduce its conversion to estrogen, potentially mitigating estrogen-related side effects like gynecomastia [].

- Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or neutral conditions.

- Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, typically in anhydrous conditions.

- Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents .

4-Chlorodehydromethyltestosterone exhibits significant biological activity primarily through its interaction with androgen receptors. Upon binding to these receptors, it modulates gene expression related to protein synthesis, muscle growth, and metabolism. This compound promotes muscle hypertrophy and strength gains while also enhancing the proliferation and differentiation of satellite cells crucial for muscle repair .

The synthesis of 4-Chlorodehydromethyltestosterone typically begins with metandienone. The key steps involved include:

- Chlorination: Introduction of a chlorine atom at the 4-position using chlorinating agents like thionyl chloride or phosphorus pentachloride.

- Purification: The resultant product is purified through recrystallization or chromatography techniques to achieve the desired purity level.

In industrial settings, similar methods are employed on a larger scale, incorporating rigorous quality control measures to ensure consistency and purity of the final product .

4-Chlorodehydromethyltestosterone has been used for various applications:

- Clinical Use: Initially developed for hormone replacement therapy in men with androgen deficiencies and for treating conditions associated with severe muscle wasting.

- Athletic Performance Enhancement: Although banned in competitive sports, it has been misused for enhancing physical performance due to its anabolic properties without significant androgenic effects.

- Research: It serves as an analytical reference standard in biochemical studies related to anabolic steroids and their metabolites .

Research on interaction studies indicates that 4-Chlorodehydromethyltestosterone primarily interacts with androgen receptors, influencing various cellular pathways. Its ability to inhibit aromatase activity further distinguishes it from other anabolic steroids by minimizing estrogenic effects. Additionally, studies have shown that prolonged exposure may lead to adverse effects such as hepatotoxicity and alterations in lipid metabolism .

Several compounds share structural similarities with 4-Chlorodehydromethyltestosterone. Below is a comparison highlighting its uniqueness:

| Compound | Anabolic Activity | Androgenic Activity | Aromatization | Unique Features |

|---|---|---|---|---|

| Metandienone | High | Moderate | Yes | Rapid gains but higher estrogenic side effects |

| Oxandrolone | Moderate | Low | No | Less potent but favorable lipid profile |

| Stanozolol | High | Moderate | No | Known for vascularity enhancement |

| Fluoxymesterone | High | High | Yes | Strong androgenic effects |

| Testosterone | Very High | Very High | Yes | Natural hormone with broad applications |

4-Chlorodehydromethyltestosterone stands out due to its balanced anabolic properties coupled with minimal androgenic effects and lack of aromatization, making it attractive for users seeking muscle gains without significant side effects typically associated with other steroids .